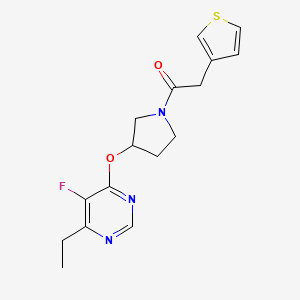

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound characterized by its unique structural composition, combining pyrrolidine, thiophene, and ethyl fluoropyrimidine moieties

准备方法

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic synthesis. A common approach includes:

Step 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol through fluorination and subsequent ethylation of pyrimidine.

Step 2: Introduction of the pyrrolidine ring via a cyclization reaction, utilizing reagents such as N-chlorosuccinimide and triphenylphosphine.

Step 3: Formation of the thiophene ring through a Paal-Knorr synthesis or via direct thiophene ring assembly.

Step 4: Coupling of the aforementioned intermediates using palladium-catalyzed cross-coupling reactions or other suitable methodologies.

Industrial Production Methods

In an industrial setting, these synthesis steps are often optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are utilized to ensure high yield and purity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring and quality control.

化学反应分析

Types of Reactions

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes several types of reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group adjacent to the pyrrolidine ring can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the fluorine position.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation of thiophene yields sulfone derivatives.

Reduction leads to the formation of alcohols.

Substitution results in various pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . The fluoropyrimidine component is associated with the inhibition of enzymes involved in cancer cell proliferation. Preliminary studies indicate that it may interact with specific receptors or enzymes linked to cancer pathways, suggesting its potential as a therapeutic agent.

Enzyme Inhibition Studies

Initial research highlights the compound's ability to inhibit certain enzymes involved in metabolic pathways. Detailed interaction studies are necessary to confirm these findings. Such studies may include:

- Binding Affinity Assays : To measure how strongly the compound binds to target enzymes.

- Kinetic Analyses : To understand the rates of enzyme inhibition.

Case Studies and Experimental Findings

Several studies have documented the biological activities of similar compounds, providing insights into the potential applications of this compound:

Case Study 1: Anticancer Activity

A study on fluoropyrimidine derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings suggest that compounds with similar structures could exhibit comparable effects due to their ability to interfere with DNA synthesis and repair mechanisms .

Case Study 2: Enzyme Interaction

Research on pyrrolidine derivatives has shown promising results in inhibiting specific enzymes linked to metabolic disorders. These findings support the hypothesis that 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone may also exhibit similar enzyme inhibition capabilities .

作用机制

This compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The mechanism involves:

Binding to active sites: The fluoropyrimidine moiety may interact with active sites of enzymes, inhibiting their function.

Pathway modulation: By interacting with biological pathways, it can alter cellular processes, potentially leading to therapeutic effects.

相似化合物的比较

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups, which is not common in similar compounds. Here’s a brief comparison:

Similar Compounds: 1-(3-(Pyridin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, 1-(3-(Pyrimidin-4-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone.

生物活性

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic derivative that incorporates a pyrimidine moiety, a pyrrolidine ring, and a thiophene group. This unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- Pyrimidine : A nitrogen-containing heterocycle known for its role in various biological processes.

- Pyrrolidine : A five-membered ring that can influence the compound's interaction with biological targets.

- Thiophene : A sulfur-containing heterocycle that may enhance the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Mechanism of Action :

- These compounds often target specific enzymes or receptors involved in tumor growth and metastasis, such as protein kinases and growth factor receptors.

- In vitro studies demonstrated that related pyrimidine derivatives can inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers .

-

Case Studies :

- A study involving pyrrolidine derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Another investigation highlighted the efficacy of thiophene-containing compounds against leukemia cells, suggesting a potential pathway for therapeutic development .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties.

- In Vitro Studies :

- Pyrrole and thiophene derivatives were evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- The presence of the ethyl group in the pyrimidine structure was found to enhance antimicrobial efficacy compared to other substitutions .

Neuroprotective Effects

Emerging research suggests that certain derivatives may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases.

- Research Findings :

Table 1: Summary of Biological Activities

常见问题

Q. Basic Synthesis and Purification

Q: What are the key synthetic routes for preparing 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, and how can purity be ensured? A:

- Synthetic Routes :

- The pyrimidine-pyrrolidine ether linkage is typically formed via nucleophilic substitution between a fluoropyrimidine derivative and a pyrrolidin-3-ol intermediate. For example, activation of the pyrimidine's 4-position fluorine with a base (e.g., NaH) facilitates substitution by the pyrrolidine oxygen .

- The thiophene-ethanone moiety can be synthesized via Friedel-Crafts acylation using thiophene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Purification :

Q. Advanced: Reaction Optimization Challenges

Q: How can researchers address low yields in the coupling of the pyrrolidine and fluoropyrimidine moieties? A:

- Key Issues : Steric hindrance from the 6-ethyl group on the pyrimidine and competing side reactions (e.g., hydrolysis of the fluorine substituent).

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyrrolidine oxygen.

- Control reaction temperature (0–50°C) to minimize decomposition, as demonstrated in analogous pyrimidine-pyrrolidine couplings .

- Employ catalytic iodide salts (e.g., KI) to accelerate substitution kinetics .

Q. Analytical Characterization

Q: Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure? A:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry of the pyrrolidine ring and confirms the ether linkage geometry, as seen in related pyrimidine-pyrrolidine systems .

Q. Stability and Storage

Q: What are the stability profiles of this compound under varying pH and temperature conditions? A:

- Thermal Stability : Decomposition occurs above 150°C, with the thiophene ring showing sensitivity to prolonged heating. Store at -20°C under inert atmosphere .

- pH Sensitivity : The fluoropyrimidine moiety is prone to hydrolysis in acidic conditions (pH < 4). Neutral or slightly basic buffers (pH 7–8) are recommended for biological assays .

Q. Advanced: Computational Modeling

Q: How can molecular docking studies predict the compound’s interaction with kinase targets? A:

- Methodology :

- Use density functional theory (DFT) to optimize the compound’s geometry, focusing on the pyrimidine’s electrostatic potential and thiophene’s π-orbital alignment.

- Dock into kinase ATP-binding pockets (e.g., JAK2 or EGFR) using AutoDock Vina, with flexible side chains for key residues (e.g., gatekeeper methionine).

- Validate predictions with MD simulations to assess binding stability, as applied to analogous thieno-pyrimidine derivatives .

Q. Data Contradiction Analysis

Q: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays? A:

- Potential Causes :

- Variability in enzyme sources (e.g., recombinant vs. native) or assay conditions (e.g., ATP concentration).

- Conformational flexibility of the pyrrolidine ring altering target engagement .

- Resolution Strategies :

- Standardize assays using recombinant enzymes with kinetic parameters (Km, Vmax) validated via Michaelis-Menten plots.

- Perform X-ray co-crystallography to compare binding modes across studies .

Q. Advanced Synthetic Derivatives

Q: What strategies are effective for modifying the thiophene-ethanone group to enhance bioactivity? A:

- Derivatization Approaches :

Q. Biophysical Binding Studies

Q: Which techniques quantify the compound’s binding affinity to plasma proteins? A:

属性

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-12-3-5-20(8-12)14(21)7-11-4-6-23-9-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRAYOITVKDVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CSC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。